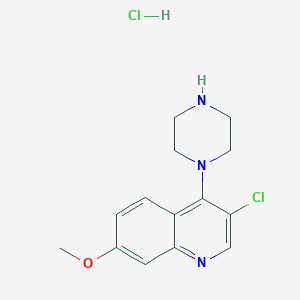
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a piperazine ring at the 4th position of the quinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-7-methoxyquinoline.
Nucleophilic Substitution: The 4-position of the quinoline ring is then subjected to nucleophilic substitution with piperazine. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-7-carboxylic acid derivatives, while substitution reactions can produce various N-substituted piperazine derivatives.
Scientific Research Applications
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular interactions are still under investigation, but its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system disorders.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(piperazin-1-yl)quinoline: Lacks the methoxy group at the 7th position.
7-Methoxy-4-(piperazin-1-yl)quinoline: Lacks the chlorine atom at the 3rd position.
4-(Piperazin-1-yl)quinoline: Lacks both the chlorine atom and the methoxy group.
Uniqueness
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is unique due to the presence of both the chlorine atom and the methoxy group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry.
Properties
CAS No. |
1203579-72-9 |
|---|---|
Molecular Formula |
C14H17Cl2N3O |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
3-chloro-7-methoxy-4-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O.ClH/c1-19-10-2-3-11-13(8-10)17-9-12(15)14(11)18-6-4-16-5-7-18;/h2-3,8-9,16H,4-7H2,1H3;1H |
InChI Key |
YQSQGVSAGCUWHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCNCC3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


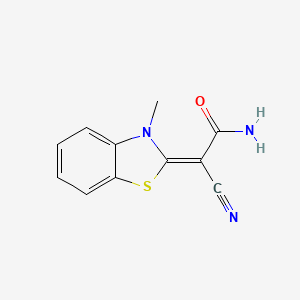
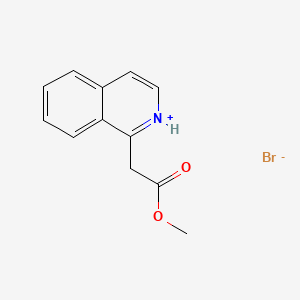
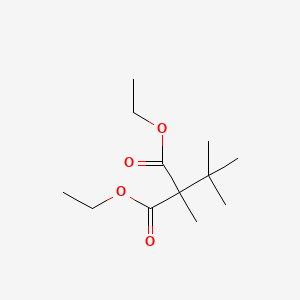
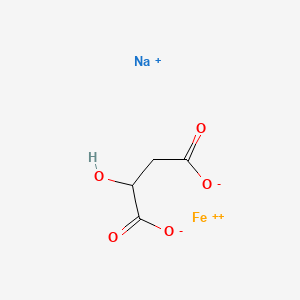
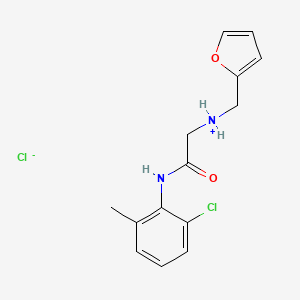
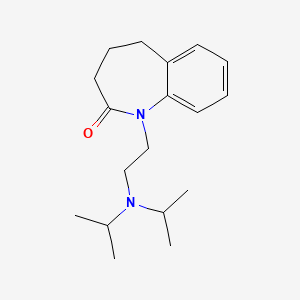
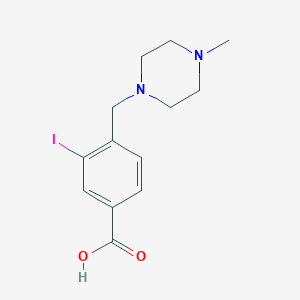
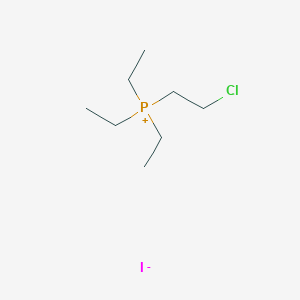
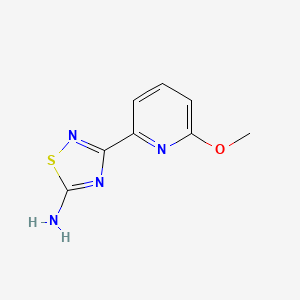
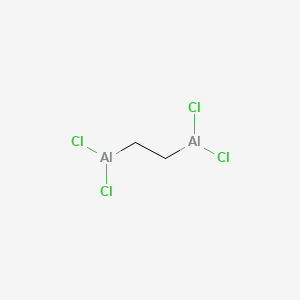
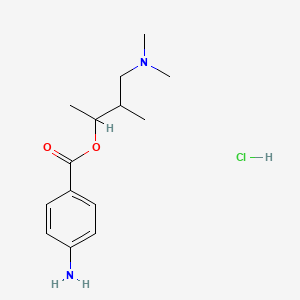
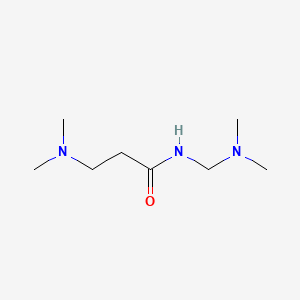
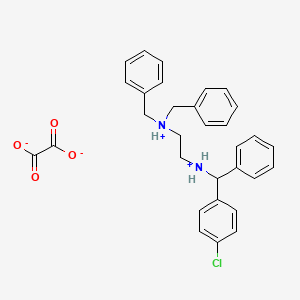
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
